molecular formula C10H12ClNO2 B2998247 2-chloro-N-(2-methoxyphenyl)propanamide CAS No. 50983-92-1

2-chloro-N-(2-methoxyphenyl)propanamide

Cat. No.: B2998247
CAS No.: 50983-92-1
M. Wt: 213.66
InChI Key: PWLPMOQFUUOQQC-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxyphenyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a chlorine atom at the β-position and an N-bound 2-methoxyphenyl group. This structure confers unique physicochemical properties, such as hydrogen-bonding capability (via the amide and methoxy groups) and lipophilicity (due to the chloro and aryl substituents). Its structural motifs align with bioactive amides, which are prevalent in drug design due to their metabolic stability and ability to engage in intermolecular interactions .

Properties

IUPAC Name

2-chloro-N-(2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7(11)10(13)12-8-5-3-4-6-9(8)14-2/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLPMOQFUUOQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-methoxyphenyl)propanamide typically involves the reaction of 2-methoxyaniline with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-Methoxyaniline} + \text{2-Chloropropionyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or alcohols, depending on the specific reaction conditions.

Scientific Research Applications

2-Chloro-N-(2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to elicit specific cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 2-chloro-N-(2-methoxyphenyl)propanamide, highlighting substituent variations and their implications:

Compound Name Substituents Key Structural Differences References
3-Chloro-N-(4-methoxyphenyl)propanamide Cl at β-C; 4-OCH₃ on phenyl Methoxy position (para vs. ortho) alters electronic density and hydrogen-bonding patterns. C=O bond length: 1.2326 Å; C(=O)–N bond: 1.3416 Å .
2-Chloro-N-(4-methylphenyl)propanamide (CNMP) Cl at β-C; 4-CH₃ on phenyl Methyl group enhances lipophilicity but reduces polarity. Used in continuous crystallization studies .
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Cl on phenethyl; naphthyl-methoxy group Bulky naphthyl group increases steric hindrance, impacting binding affinity .
2-Chloro-N-(2-nitrophenyl)propanamide Cl at β-C; 2-NO₂ on phenyl Nitro group introduces strong electron-withdrawing effects, potentially enhancing reactivity .
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Diphenylethylamine + naproxen-derived acyl Hybrid structure combines NSAID (naproxen) motifs with amide functionality, suggesting anti-inflammatory potential .

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in ) decrease electron density on the aryl ring, altering resonance with the amide carbonyl.
  • Biological Relevance : Compounds with naproxen-derived acyl groups (e.g., ) exhibit enhanced bioactivity due to dual functionality (anti-inflammatory + amide stability).
Physicochemical Properties
  • Crystallography : 3-Chloro-N-(4-methoxyphenyl)propanamide forms chains via N–H···O and C–H···O interactions, with intercentroid distances of 4.8194 Å .
  • Thermal Stability : CNMP exhibits a melting point range of 25–0°C during cooling crystallization , while nitro-substituted analogues decompose at higher temperatures due to nitro group instability .
  • Solubility : Methoxy groups enhance water solubility compared to chloro- or nitro-substituted derivatives, as seen in HPLC retention times (e.g., tR = 17.8 min for a fluoro-methylphenyl analogue ).

Biological Activity

2-Chloro-N-(2-methoxyphenyl)propanamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group, a methoxyphenyl moiety, and an amide functional group. These structural features contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives related to this compound have shown promising antimicrobial effects, suggesting that the chloro and methoxy groups enhance interactions with microbial targets.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. Notably, derivatives of this compound demonstrated cytotoxic effects against several cancer cell lines. For example, one study reported IC50 values indicating potent activity against breast cancer cell lines, with specific derivatives showing IC50 values as low as 7.52 µM .

Compound Cell Line IC50 (µM)
This compoundMCF-7 (breast cancer)7.52
Other derivativesVarious10.78 - 19.21

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound's binding affinity to hydrophobic pockets in target molecules, thereby increasing its potency.

Study 1: Antimicrobial Evaluation

In a comparative study of various substituted phenylalkyl amides, including derivatives of this compound, researchers found significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chloro group in enhancing biological interactions.

Study 2: Anticancer Efficacy

A detailed investigation into the anticancer properties of this compound involved screening against nine different cancer cell lines. The results indicated that while some derivatives were less effective than others, the presence of the methoxy group consistently correlated with increased cytotoxicity across multiple cell types .

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